2-Phenylethenyl dodecanoate

Description

Contextualization of Phenylethyl Esters and Dodecanoates in Organic Chemistry

Phenylethyl esters are a significant class of organic compounds recognized for their aromatic properties and diverse applications. aensiweb.net 2-Phenylethanol (B73330) and its corresponding esters often possess pleasant floral scents and are widely used in the fragrance, cosmetic, and food industries. aensiweb.net Beyond their sensory characteristics, these esters are subjects of academic research for their potential biological activities. For instance, modified phenethyl esters have been synthesized and evaluated for their antioxidant capacities. semanticscholar.orgresearchgate.net The synthesis of these esters can be achieved through various methods, including enzymatic processes and established chemical reactions like the Yamaguchi esterification, which allows for rapid and high-yield production. aensiweb.netresearchgate.net Furthermore, derivatives like N-(1-phenylethyl)aziridine-2-carboxylate esters serve as important chiral building blocks in the asymmetric synthesis of complex, biologically relevant molecules such as alkaloids and amino acids. nih.govbeilstein-journals.org

Dodecanoates are esters or salts of dodecanoic acid, a medium-chain saturated fatty acid. hmdb.ca In nature, dodecanoic acid is a primary component of coconut oil. researchgate.net Esters derived from it, such as ethyl dodecanoate (B1226587) and methyl laurate, are found in various fruits and alcoholic beverages and are utilized as flavoring agents. nih.govnih.gov From a chemical standpoint, dodecanoate esters are studied for their properties as fatty acid esters, which are fundamental molecules in lipid chemistry and biology. hmdb.ca They serve as substrates in enzymatic reactions, for example, in lipase-catalyzed synthesis, which is a green chemistry approach to producing flavor and fragrance compounds. researchgate.net The long hydrocarbon tail of the dodecanoate moiety makes these compounds hydrophobic, a property that is crucial in applications such as emulsification and as emollients in cosmetics. nih.gov

Rationale for Advanced Academic Investigation of 2-Phenylethyl Dodecanoate

The scientific interest in 2-phenylethyl dodecanoate stems from the combined attributes of its constituent parts. The fusion of the aromatic phenylethyl group with the long-chain aliphatic dodecanoate creates a molecule with a distinct amphiphilic character, although it remains largely hydrophobic.

Key Research Drivers:

Novel Fragrance and Flavor Compounds: A primary driver for the synthesis of phenylethyl esters with varying fatty acid chains is the search for new aroma profiles. aensiweb.netresearchgate.net The specific combination in 2-phenylethyl dodecanoate is investigated for its potential use as a fragrance agent. thegoodscentscompany.com

Physicochemical Properties: The introduction of different functional groups or structural modifications can significantly alter a molecule's properties. For example, fluorination of phenethyl alcohols is a strategy used in medicinal chemistry to increase lipophilicity and metabolic stability. semanticscholar.org Studying esters like 2-phenylethyl dodecanoate provides insight into how the interplay between aromatic and long aliphatic moieties influences properties like solubility, boiling point, and molecular interactions.

Green Synthesis Methodologies: There is a strong academic and industrial push towards more environmentally friendly chemical processes. The synthesis of esters like 2-phenylethyl dodecanoate is a model reaction for developing and optimizing novel catalytic methods, particularly enzymatic synthesis using lipases. aensiweb.netnih.gov These biocatalytic methods can offer high selectivity and operate under milder conditions compared to traditional chemical synthesis. rsc.org

Applications in Material Science: The structural motif of an aromatic group linked to a long alkyl chain is common in molecules designed for self-assembly, liquid crystals, and other advanced materials. While not a primary focus for this specific compound, the fundamental knowledge gained from studying its properties could inform the design of more complex functional molecules.

Detailed Research Findings:

Research has successfully demonstrated the synthesis of a series of 2-phenylethyl esters, including the dodecanoate derivative, using methods like one-pot Yamaguchi esterification and enzymatic procedures. aensiweb.net Enzymatic synthesis using lipases has been shown to produce 2-phenylethyl esters with yields ranging from 50-88%. aensiweb.net These studies often focus on optimizing reaction conditions—such as temperature, enzyme concentration, and molar ratios of reactants—to maximize yield and purity. nih.govdntb.gov.uamdpi.com For instance, the synthesis of the related 2-phenylethyl acetate (B1210297) has been highly optimized, achieving conversion rates of over 99% in some systems. rsc.orgmdpi.com

Below are data tables summarizing the known properties of 2-phenylethyl dodecanoate and a comparison with related esters.

Table 1: Chemical and Physical Properties of 2-Phenylethyl Dodecanoate

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-phenylethyl dodecanoate | nist.govnih.gov |

| Synonyms | Phenethyl laurate, 2-Phenylethyl laurate | thegoodscentscompany.comnist.govflavscents.com |

| CAS Number | 6309-54-2 | nist.govnih.gov |

| Molecular Formula | C₂₀H₃₂O₂ | nist.govnih.gov |

| Molecular Weight | 304.47 g/mol | nist.govnih.gov |

| Boiling Point | 397.72 °C (estimated) | thegoodscentscompany.comflavscents.com |

| Flash Point | 112.80 °C (estimated) | thegoodscentscompany.comflavscents.com |

| Water Solubility | 0.004704 mg/L at 25 °C (estimated) | thegoodscentscompany.comflavscents.com |

| LogP (o/w) | 7.2 - 7.393 (estimated) | thegoodscentscompany.comnih.gov |

Table 2: Comparison of 2-Phenylethyl Esters with Varying Chain Lengths

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Use/Property | Source(s) |

|---|---|---|---|---|

| 2-Phenylethyl Acetate | C₁₀H₁₂O₂ | 164.20 | Rose-like odor, flavor/fragrance | aensiweb.netresearchgate.net |

| 2-Phenylethyl Butanoate | C₁₂H₁₆O₂ | 192.26 | Aroma compound | aensiweb.net |

| 2-Phenylethyl Decanoate | C₁₈H₂₈O₂ | 276.42 | Flavoring agent | nih.govthegoodscentscompany.com |

| 2-Phenylethyl Dodecanoate | C₂₀H₃₂O₂ | 304.47 | Fragrance agent | thegoodscentscompany.comnist.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-(acetylamino)-N-[(1E)-2-phenylethenyl]-acetamide |

| 2,4,6-trichlorobenzoyl chloride |

| 2-phenylethanol |

| 2-Phenylethenyl dodecanoate |

| 2-Phenylethyl acetate |

| 2-Phenylethyl butanoate |

| 2-Phenylethyl decanoate |

| 2-Phenylethyl dodecanoate |

| 4-dimethylaminopyridine |

| Caffeic acid phenethyl ester (CAPE) |

| Dodecanoic acid (Lauric acid) |

| Ethyl dodecanoate |

| Heptyl dodecanoate |

| Methyl laurate |

| N-(1-Phenylethyl)aziridine-2-carboxylate esters |

| Sodium dodecanoate |

| Triethylamine |

| (z)-2-(2-phenylethenyl)but-2-enedioic acid |

| trans-9-(2-phenylethenyl)anthracene |

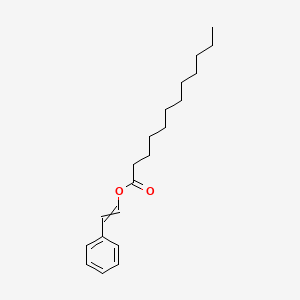

Structure

2D Structure

3D Structure

Properties

CAS No. |

97130-76-2 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

2-phenylethenyl dodecanoate |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-13-16-20(21)22-18-17-19-14-11-10-12-15-19/h10-12,14-15,17-18H,2-9,13,16H2,1H3 |

InChI Key |

HZIVLEURBJZLRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Structural Investigations and Molecular Characterization of 2 Phenylethyl Dodecanoate

Elucidation of Molecular Conformation and Rotational Isomerism in 2-Phenylethenyl Dodecanoate (B1226587)

The three-dimensional structure of 2-phenylethenyl dodecanoate is complex, defined by the interplay of its flexible and rigid components. Conformational analysis, the study of the different spatial arrangements a molecule can adopt through rotation around single bonds, is key to understanding its properties. libretexts.org The molecule consists of three main parts: the long, flexible dodecanoate alkyl chain; the planar ester group; and the rigid phenylethenyl (styryl) group.

The dodecanoate chain, with its numerous carbon-carbon single bonds, can exist in a multitude of rotational isomers (rotamers). In solution, these bonds are in constant rotation, leading to a range of conformations. However, the lowest energy state, particularly in a crystalline phase, is typically the extended all-trans conformation to minimize steric hindrance. 182.160.97

The ester group itself introduces conformational preferences. The C(=O)O-C linkage can exist in either an s-trans or s-cis conformation. For most esters, the s-trans arrangement is significantly more stable due to reduced steric repulsion.

Spectroscopic Signatures for Precise Structural Assignment of this compound

Spectroscopic techniques are essential for confirming the molecular structure by identifying the functional groups and electronic systems present.

Interpretation of Vibrational Spectra for Functional Group Analysis (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at characteristic frequencies. libretexts.org The FTIR spectrum of this compound can be predicted by analyzing its functional groups. The key vibrational modes are detailed in Table 1.

The most prominent peak would be the ester carbonyl (C=O) stretch. In saturated esters, this appears around 1735-1750 cm⁻¹. However, in a vinyl ester, conjugation with the C=C double bond shifts this frequency to a higher wavenumber, typically in the 1760-1775 cm⁻¹ range. The spectrum would also feature multiple C-H stretching bands: aromatic and vinyl C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the long dodecanoate chain appear just below 3000 cm⁻¹. spectroscopyonline.com

The carbon-carbon double bonds of the vinyl group and the aromatic ring would produce sharp absorption peaks in the 1600-1650 cm⁻¹ region. mdpi.com Furthermore, two distinct C-O stretching bands for the ester linkage are expected between 1000 and 1300 cm⁻¹. spectroscopyonline.com A characteristic out-of-plane C-H bending vibration for a trans-disubstituted alkene at approximately 965 cm⁻¹ would confirm the E-isomer configuration.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Vinylic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960 - 2850 | Strong |

| C=O Stretch | Vinyl Ester | 1775 - 1760 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1580, ~1500 | Medium-Weak |

| C=C Stretch | Alkene | 1650 - 1620 | Medium-Variable |

| C-H Bend | Aliphatic (CH₂) | ~1465 | Medium |

| C-O Stretch | Ester (C-O-C) | 1300 - 1000 | Strong |

| =C-H Bend (Out-of-Plane) | trans-Alkene | 970 - 960 | Strong |

| C-H Bend (Out-of-Plane) | Aromatic | 770 - 730 and 710 - 690 | Strong |

Application of Electronic Absorption Spectroscopy for Aromatic Chromophore Studies (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons, known as chromophores. The primary chromophore in this compound is the conjugated system formed by the phenyl ring, the ethenyl double bond, and the ester carbonyl group (C₆H₅-CH=CH-O-C=O).

This extended conjugation is expected to result in strong absorption in the UV region due to π → π* transitions. Benzene itself absorbs around 255 nm, but the addition of the conjugated ethenyl-ester system causes a significant shift to a longer wavelength (a bathochromic shift). researchgate.net Studies on similar styryl and cinnamoyl compounds confirm this effect. nih.govbeilstein-journals.orgresearchgate.net For example, the introduction of a styryl group into other molecular systems is known to cause a bathochromic shift in their UV-Vis spectra. nih.govbeilstein-journals.org The spectrum of this compound would likely be characterized by a primary intense absorption band (λₘₐₓ) representing the lowest energy π → π* transition of the entire conjugated system.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) |

|---|---|---|

| Phenylethenyl-ester (Styryl-ester) | π → π* | 270 - 290 |

| Phenyl | π → π* (benzenoid band) | ~260 |

Synthesis Methodologies and Mechanistic Studies for 2 Phenylethyl Dodecanoate

Exploration of Esterification Reactions for 2-Phenylethyl Dodecanoate (B1226587) Synthesis

Esterification is a fundamental reaction for the formation of 2-phenylethyl dodecanoate, typically involving the reaction of 2-phenylethanol (B73330) with dodecanoic acid. The efficiency of this process is heavily influenced by the choice of catalyst and reaction conditions.

A variety of catalytic systems have been employed to facilitate the synthesis of 2-phenylethyl dodecanoate and related esters. Traditional chemical synthesis often utilizes strong mineral acids or other chemical reagents. For instance, the reaction of 2-phenylethanol with N,N'-dicyclohexylcarbodiimide and N,N-dimethylaminopyridine in dichloromethane (B109758) has been reported to yield 2-phenylethyl esters, including the dodecanoate, with yields ranging from 47-66% after a 24-hour reaction period. aensiweb.net

Another effective chemical method is the Yamaguchi esterification. This one-pot reaction involves treating the carboxylic acid with 2,4,6-trichlorobenzoyl chloride and triethylamine, followed by the addition of 2-phenylethanol and N,N-dimethylaminopyridine. aensiweb.net This method has been shown to produce 2-phenylethyl esters in significantly shorter reaction times (2-3.5 hours) and often with higher yields (79-86%) compared to other chemical and enzymatic methods. aensiweb.net

Solid acid catalysts also present a viable option for esterification reactions. acs.org While specific data on 2-phenylethyl dodecanoate is limited, studies on similar esters like phenethyl acetate (B1210297) highlight the use of various solid acidic catalysts. acs.org Additionally, titanium-containing catalysts, such as titanium halides and hydrated titanium oxides, have been used for direct esterification and transesterification reactions. google.com

Table 1: Comparison of Catalytic Methods for 2-Phenylethyl Ester Synthesis

| Method | Catalyst/Reagents | Solvent | Reaction Time | Yield | Reference |

| Carbodiimide Coupling | N,N'-dicyclohexylcarbodiimide, N,N-dimethylaminopyridine | Dichloromethane | 24 h | 47-66% | aensiweb.net |

| Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride, triethylamine, N,N-dimethylaminopyridine | Dichloromethane | 2-3.5 h | 79-86% | aensiweb.net |

The kinetics of esterification are crucial for optimizing reaction conditions. Studies on the enzymatic synthesis of related esters, such as 2-phenylethyl acetate, have shown that the reaction often follows a Ping-Pong Bi-Bi mechanism. isca.injst.go.jp This model involves the binding of the first substrate (the acyl donor) to the enzyme, followed by the release of the first product and the binding of the second substrate (the alcohol).

The thermodynamic equilibrium of the esterification reaction can be shifted towards the product side by removing one of the products, typically water. google.com Techniques such as reactive distillation have been explored for the production of 2-phenylethyl acetate, where water is continuously removed, driving the reaction to completion. chemicalpapers.comresearchgate.net The thermodynamic properties of the system, including liquid-liquid equilibrium data for the ternary mixtures of ester, alcohol, and water, are essential for designing such processes. scispace.com

Chemo-Enzymatic and Biocatalytic Pathways for Dodecanoate Ester Synthesis

Biocatalytic methods, particularly those employing lipases, offer a greener alternative to traditional chemical synthesis. dntb.gov.ua These reactions are often performed under milder conditions and can exhibit high selectivity. frontiersin.org

The optimization of enzymatic esterification involves screening different lipases and reaction conditions to maximize yield and reaction rates. For the synthesis of 2-phenylethyl esters, various commercial lipases have been screened. researchgate.netlmaleidykla.lt For example, in the synthesis of 2-phenylethyl octanoate (B1194180), Lipozyme® RM IM and Palatase® 20000 L were identified as highly active enzymes. lmaleidykla.lt

The choice of solvent also plays a significant role. Higher conversion rates and reaction velocities have been observed in non-polar solvents like hexane (B92381) compared to more polar solvents like tert-butanol (B103910) when using immobilized enzymes. lmaleidykla.lt In some cases, solvent-free systems are employed, which offer environmental benefits and simplify downstream processing. dntb.gov.uamdpi.com

The efficiency of lipase-mediated synthesis is influenced by several parameters, including temperature, pH, enzyme concentration, and substrate molar ratio. For the synthesis of 2-phenylethyl esters in coconut cream using Palatase 20 000L, a temperature range of 30–53 °C and a pH range of 5.2–8.5 had minimal impact on lipase (B570770) activity. researchgate.net The optimal substrate concentration of 2-phenylethanol was found to be 9% (v/v). researchgate.net

Response Surface Methodology (RSM) is a common statistical tool used to optimize these reaction parameters. For the synthesis of 2-phenylethyl octanoate catalyzed by Lipozyme® RM IM, RSM determined the optimal conditions to be a reaction time of 120 minutes, a temperature of 30 °C, a 2-phenylethanol concentration of 0.8 M, and a glyceryl trioctanoate concentration of 0.267 M, resulting in an 80% conversion. lmaleidykla.lt

Table 2: Optimized Parameters for Lipase-Catalyzed Synthesis of 2-Phenylethyl Esters

| Ester | Lipase | Acyl Donor | Solvent | Temperature (°C) | Time (min) | Conversion/Yield | Reference |

| 2-Phenylethyl octanoate | Lipozyme® RM IM | Glyceryl trioctanoate | Hexane | 30 | 120 | 80% | lmaleidykla.lt |

| 2-Phenylethyl acetate | Novozym® 435 | Vinyl acetate | Hexane | 57.8 | 79 | 85.4% | researchgate.net |

| 2-Phenylethyl esters | Palatase 20 000L | Coconut cream | - | 30-53 | - | - | researchgate.net |

Isolation and Purification Strategies for High-Purity 2-Phenylethyl Dodecanoate

Following synthesis, the isolation and purification of 2-phenylethyl dodecanoate are crucial to obtain a high-purity product. Common purification techniques include extraction, chromatography, and distillation.

In a typical workup for chemical synthesis, the reaction mixture is quenched with water, and the product is extracted with an organic solvent like dichloromethane. aensiweb.net For enzymatic reactions, the immobilized enzyme can often be removed by simple filtration. jst.go.jp

For volatile esters, distillation can be an effective purification method. google.com In the context of reactive distillation, the product is continuously separated from the reaction mixture, combining reaction and separation into a single unit operation. chemicalpapers.comresearchgate.net

Chromatographic techniques are also widely used for purification. Column chromatography on silica (B1680970) gel is a standard method for separating the desired ester from unreacted starting materials and byproducts. nih.gov For analytical purposes and to confirm purity, gas chromatography (GC) is often employed. aensiweb.netgoogle.comnih.gov

Advanced Spectroscopic and Chromatographic Techniques in 2 Phenylethyl Dodecanoate Analysis

Mass Spectrometry Applications in 2-Phenylethenyl Dodecanoate (B1226587) Structural Elucidation

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. For a molecule like 2-phenylethenyl dodecanoate, various MS methods can reveal its molecular weight, formula, and structural features through controlled fragmentation.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and a series of fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.org

For this compound (C₂₀H₃₀O₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways for esters typically involve cleavages adjacent to the carbonyl group. libretexts.org Predicted significant fragments for this compound include:

Acylium Ion: A prominent peak resulting from the cleavage of the C-O bond of the ester, yielding the dodecanoyl cation, [CH₃(CH₂)₁₀CO]⁺, at m/z 183. This is a common fragmentation for long-chain esters. nih.gov

Styryl Cation and related fragments: Fragmentation of the phenylethenyl portion can lead to the formation of a stable styryl cation [C₆H₅CH=CH]⁺ at m/z 103 or a tropylium (B1234903) ion rearrangement product at m/z 91.

McLafferty Rearrangement: While more common in esters with shorter alcohol chains, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the dodecanoate chain to the carbonyl oxygen could occur, leading to a characteristic fragment ion. ruc.dk

Alkyl Chain Fragmentation: The long dodecanoate chain can undergo fragmentation, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a compound's elemental composition. savemyexams.com While standard mass spectrometry might identify a molecular ion at m/z 302, HRMS can distinguish this compound from other isomers or compounds with the same nominal mass.

For this compound, the molecular formula is C₂₀H₃₀O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement is crucial for confirming the molecular formula and is a standard requirement for the identification of new compounds. e3s-conferences.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS or MS²) offers a deeper level of structural analysis by performing multiple stages of mass selection and fragmentation. shimadzu.com In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, isolated, and then fragmented through collision-induced dissociation (CID). acs.org The resulting product ions are then analyzed.

This method is particularly valuable for distinguishing isomers and confirming the connectivity of different parts of the molecule. For instance, by selecting the m/z 302 molecular ion and subjecting it to CID, one could confirm the presence of both the dodecanoate and phenylethenyl substructures by observing the expected fragment ions (e.g., m/z 183 and m/z 103). This technique is essential for complex lipid analysis, where different fatty acyl chains or double bond positions need to be identified. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement and connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map of this compound can be constructed.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The predicted spectrum for this compound would show distinct signals for the aromatic, vinylic, and aliphatic protons. nih.govuobasrah.edu.iq

Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm, as a multiplet.

Vinylic Protons: The two protons of the ethenyl group (-CH=CH-) will be in the olefinic region (δ 5.0-7.5 ppm). They will appear as doublets due to coupling to each other. The coupling constant (J-value) can determine the stereochemistry (cis or trans) of the double bond.

Aliphatic Protons: The protons on the dodecanoate chain will show characteristic signals. The α-CH₂ group (adjacent to the carbonyl) is expected around δ 2.2-2.5 ppm. orgchemboulder.com The terminal methyl (CH₃) group will appear as a triplet around δ 0.8-0.9 ppm. The remaining methylene (B1212753) (CH₂) groups of the long chain will form a broad multiplet between δ 1.2 and 1.6 ppm. itb.ac.idscispace.com

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, providing a complete map of the carbon skeleton. hw.ac.uk For this compound, distinct signals are predicted for the carbonyl, aromatic, vinylic, and aliphatic carbons. jeol.comorganicchemistrydata.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear as a single peak in the highly downfield region, typically between δ 170 and 175 ppm. itb.ac.idscispace.com

Aromatic and Vinylic Carbons: The carbons of the phenyl ring and the ethenyl double bond will resonate in the δ 115-150 ppm range.

Aliphatic Carbons: The carbons of the dodecanoate chain will appear in the upfield region (δ 14-35 ppm). The carbon of the terminal methyl group is the most upfield, typically around δ 14 ppm, while the α-carbon (next to the carbonyl) will be around δ 34 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

Compound List

Table 3: List of Chemical Compounds

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

One-dimensional NMR provides initial information on the chemical environment of protons and carbons, but for a molecule with multiple overlapping signals, such as the methylene groups in the dodecanoate chain, 2D NMR is required for definitive assignment. Techniques like COSY, HMQC (or HSQC), and HMBC create correlation maps that reveal the connectivity between atoms, allowing for a complete structural puzzle to be assembled. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY is crucial for tracing the proton-proton couplings along the entire dodecanoate alkyl chain. It would also show a distinct correlation between the two vinylic protons of the phenylethenyl group, confirming their adjacency.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlations). youtube.com It allows for the unambiguous assignment of each carbon atom in the molecule that bears a proton, such as the vinylic carbons, the aromatic ring carbons, and the 11 methylene carbons of the fatty acid chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for mapping the complete molecular skeleton by revealing long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu For this compound, the key HMBC correlations that piece the entire structure together are:

Correlations from the vinylic protons to the ester carbonyl carbon, confirming the ester linkage to the phenylethenyl group.

Correlations from the vinylic protons to the carbons of the phenyl ring, establishing the "styrenyl" fragment.

Correlations from the protons on the alpha-methylene group (C2) of the dodecanoate chain to the ester carbonyl carbon (C1).

The combination of these 2D NMR experiments provides irrefutable evidence for the identity and structure of this compound. isuct.ru

Table 1: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Atom(s) | Structural Information Confirmed |

| COSY | Vinylic H (α) | Vinylic H (β) | Connectivity of the C=C double bond |

| COSY | -CH₂- (C2) | -CH₂- (C3) | Start of the dodecanoate chain connectivity |

| HMQC/HSQC | Vinylic Protons | Vinylic Carbons | Direct C-H attachment in the ethenyl group |

| HMQC/HSQC | Aromatic Protons | Aromatic Carbons | Direct C-H attachment in the phenyl ring |

| HMBC | Vinylic Proton (α, attached to O) | Ester Carbonyl (C1) | Linkage of the phenylethenyl group to the ester |

| HMBC | α-Methylene Protons (C2) | Ester Carbonyl (C1) | Linkage of the dodecanoate chain to the ester |

| HMBC | Vinylic Proton (β) | Aromatic C1' (ipso-carbon) | Connectivity of the phenyl ring to the vinyl group |

Chromatographic Method Development for 2-Phenylethyl Dodecanoate Separation and Quantification

Chromatographic techniques are paramount for assessing the purity of this compound and for quantifying it in the presence of impurities or other components. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's properties and the specific goals of the analysis.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. cdc.gov It is an excellent technique for assessing product purity by separating the main compound from volatile impurities, such as residual solvents or byproducts from synthesis. A flame ionization detector (FID) is typically used due to its high sensitivity towards hydrocarbons.

Optimization involves selecting the appropriate stationary phase, temperature program, and gas flow rates. For a long-chain ester with an aromatic group, a mid-polarity capillary column is often a good starting point. The temperature program must begin at a temperature low enough to resolve volatile impurities and then ramp up to a temperature sufficient to elute the high-boiling point ester in a reasonable time with good peak shape. researchgate.net

Table 2: Example of Optimized GC Conditions for Purity Analysis

| Parameter | Condition | Rationale |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | A low-bleed, non-polar phase providing good resolution for a wide range of analytes. |

| Carrier Gas | Helium or Hydrogen | Provides efficient separation. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization without thermal degradation. |

| Detector (FID) Temp | 300 °C | Prevents condensation of the analyte and ensures stable signal. |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 320 °C (hold 5 min) | Separates volatile impurities at the start and ensures elution of the high-boiling ester. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and maintains sharp peaks for a concentrated sample. |

HPLC is a complementary technique to GC and is particularly valuable for analyzing non-volatile or thermally sensitive impurities. core.ac.uk In the context of this compound, potential impurities could include unreacted dodecanoic acid (polar) or byproducts of polymerization (non-polar and high molecular weight).

A reversed-phase HPLC (RP-HPLC) method is the standard approach. oup.com The stationary phase, typically C18, retains the non-polar analyte, while a mobile phase gradient of a polar solvent (like water) and a less polar organic solvent (like acetonitrile (B52724) or methanol) is used for elution. The phenylethenyl group contains a strong chromophore, making UV detection at a wavelength around 254 nm or 280 nm highly effective and sensitive. oup.combohrium.com This method can effectively separate the target ester from more polar starting materials and less polar oligomeric byproducts.

Table 3: Example of HPLC Conditions for Impurity and Product Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Standard reversed-phase column with good retention for non-polar analytes. |

| Mobile Phase A | Water (with 0.1% formic acid) | Polar component; acid improves peak shape. |

| Mobile Phase B | Acetonitrile (with 0.1% formic acid) | Organic modifier for eluting the analyte. |

| Gradient | 70% B to 100% B over 15 minutes | Broad applicability to separate polar (e.g., dodecanoic acid) and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detector | UV-Vis Diode Array Detector (DAD) | Set at 254 nm for sensitive detection of the aromatic system. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Theoretical and Computational Chemistry Approaches to 2 Phenylethyl Dodecanoate

Quantum Chemical Calculations of 2-Phenylethenyl Dodecanoate (B1226587) Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. arxiv.org From this, a wide range of properties, including geometry, energy, and reactivity, can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. mdpi.com It is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface). nih.gov

For 2-phenylethenyl dodecanoate, a DFT calculation would involve determining the spatial coordinates of each atom that result in the lowest possible electronic energy. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. The calculations would account for the interactions between the phenyl ring, the ethenyl bridge, the ester group, and the long dodecanoate alkyl chain. Dispersion-corrected DFT methods are often necessary to accurately model the non-covalent interactions, such as those involving the long alkyl chain. researchgate.net

The energetics of the molecule, including its total electronic energy and the energies of its frontier molecular orbitals (HOMO and LUMO), can also be calculated. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Postulated Optimized Structure of this compound (Note: This data is hypothetical and serves to illustrate the typical output of a DFT calculation, as specific computational studies on this molecule are not publicly available.)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=C (ethenyl) | Cα-Cβ | ~1.34 Å |

| C-O (ester) | C(carbonyl)-O | ~1.35 Å |

| C=O (ester) | C=O | ~1.21 Å |

| C-C (alkyl chain) | Average | ~1.54 Å |

| Bond Angles (°) ** | ||

| Phenyl-Cα-Cβ | Ar-Cα-Cβ | ~123° |

| Cα-Cβ-O | Cα-Cβ-O | ~110° |

| Dihedral Angle (°) ** | ||

| Phenyl Ring vs. Ethenyl Plane | C-C-Cα-Cβ | Variable (determines planarity) |

| Energetics | ||

| Total Electronic Energy | Entire Molecule | System-dependent value (a.u.) |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | ~4-5 eV |

Computational methods, particularly DFT, are also highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of a compound. vu.nl By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. vu.nl These predictions are highly sensitive to the molecule's three-dimensional structure and electronic environment. vu.nl

For this compound, computational models could predict the ¹H and ¹³C NMR spectra. The predicted shifts for the protons and carbons in the phenyl ring, the vinylic protons, and the distinct carbons and protons along the dodecanoate chain would be valuable for confirming the structure determined by experimental NMR spectroscopy. Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated, helping to assign specific absorption bands to molecular motions, such as the characteristic C=O stretch of the ester group or C=C stretching of the aromatic and ethenyl groups.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These values are hypothetical examples based on general principles, intended to show the output of such a computational study.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165-170 |

| Ethenyl C-O (Cβ) | 140-145 |

| Ethenyl C-Ph (Cα) | 115-120 |

| Phenyl C (ipso) | 134-138 |

| Phenyl C (ortho, meta, para) | 125-130 |

| Methylene (B1212753) C (adjacent to O) | 60-65 |

| Methylene C (alkyl chain) | 22-35 |

| Terminal Methyl C (alkyl chain) | ~14 |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions of this compound

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale. jlu.edu.cn

An MD simulation of this compound could reveal:

Conformational Flexibility: The long, flexible dodecanoate chain can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most populated shapes and the transitions between them.

Intermolecular Interactions: In a condensed phase (e.g., in a solvent or in a liquid state with other identical molecules), MD simulations can model how this compound molecules interact with their surroundings. univpm.it This includes van der Waals interactions involving the alkyl chain and π-π stacking interactions between the phenyl rings of adjacent molecules.

Solvent Effects: The simulation can explicitly model the influence of a solvent on the molecule's conformation and aggregation behavior. researchgate.net

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for predicting its physical properties and its interactions in a biological system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dodecanoate Ester Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that the structural properties of a molecule, encoded by numerical values called "descriptors," determine its activity.

While specific QSAR studies on this compound were not found, the methodology is broadly applied to ester derivatives, including those of dodecanoic acid. researchgate.net A QSAR study on a series of dodecanoate esters with varying substituents on the alcohol moiety (like the phenylethenyl group) would proceed as follows:

Data Collection: A dataset of dodecanoate ester analogues with experimentally measured biological activity (e.g., antimicrobial, antifungal, or enzyme inhibitory activity) is compiled. researchgate.net

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. mdpi.com

Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not a result of chance correlation. mdpi.com

Studies on other dodecanoic acid derivatives have shown that their antimicrobial activities can be governed by a combination of electronic and topological parameters. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Modeling of Ester Derivatives

| Descriptor Class | Example Descriptor | Property Described |

| Electronic | Electronic Energy (Ee) | The total electronic energy of the molecule, reflecting its stability. researchgate.net |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. nih.gov | |

| Topological | Wiener Index (W) | Describes the branching and size of the molecular skeleton. researchgate.net |

| Molecular Connectivity Index (¹χ) | Quantifies the degree of branching in the molecule. researchgate.net | |

| Steric / Shape | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. researchgate.net |

Such models can be invaluable for predicting the activity of new, unsynthesized dodecanoate esters and for guiding the rational design of more potent analogues.

Non Medical Applications and Industrial Research Perspectives of 2 Phenylethyl Dodecanoate

Role as a Flavoring and Fragrance Constituent in Specialized Formulations

While 2-phenylethenyl dodecanoate (B1226587) is not widely listed as a common fragrance or flavor ingredient, its chemical structure is analogous to other compounds used in the industry. The phenylethenyl group is related to styrene (B11656) and other styryl derivatives, which can impart floral or balsamic notes. Esters of dodecanoic acid are also utilized for their fatty, waxy, or fruity scent profiles. For instance, isoamyl dodecanoate is a known volatile component in some essential oils. researchgate.net The combination of the aromatic styryl head and the long laurate tail in one molecule suggests it could function as a fragrance fixative or a modifier in complex scent formulations, contributing a subtle, lasting background note. The Flavor and Extract Manufacturers Association (FEMA) maintains a list of thousands of flavoring substances, including various esters and aromatic compounds, that are generally recognized as safe (GRAS). femaflavor.org

The International Fragrance Association (IFRA) sets standards for the use of fragrance ingredients, and compounds are evaluated for their potential effects before being approved for use in consumer products like perfumes, lotions, and cleaners. scjohnson.com Any application of 2-phenylethenyl dodecanoate in this sector would require such rigorous evaluation.

Table 1: Comparison of Related Fragrance and Flavor Components

| Compound Name | CAS Number | Typical Scent/Flavor Profile | Common Use |

|---|---|---|---|

| 2-Phenylethyl dodecanoate | 6309-54-2 | Mild, waxy, rosy | Fragrance agent |

| Isoamyl dodecanoate | 6309-51-9 | Fruity, fatty, wine-like | Flavoring, essential oil component researchgate.net |

| Styrene | 100-42-5 | Sharp, sweetish, balsamic | Precursor for polymers, not a direct fragrance |

Functionality as a Reactive Diluent in Polymer Chemistry and Resin Systems

A significant potential application for this compound lies in polymer chemistry, specifically as a reactive diluent. Reactive diluents are substances that lower the viscosity of resin systems, such as epoxies or acrylates, to improve their processability and handling. wikipedia.org Unlike standard solvents that evaporate during curing and contribute to volatile organic compound (VOC) emissions, reactive diluents contain a functional group that allows them to copolymerize and become a permanent part of the final polymer network. wikipedia.orgmdpi.com

The 2-phenylethenyl (styryl) group in the molecule is chemically similar to styrene, a classic reactive diluent used extensively in polyester (B1180765) and vinyl ester resins. wikipedia.org The vinyl group (C=C) on the styryl moiety can participate in free-radical polymerization reactions, cross-linking with other monomers and polymer chains. wikipedia.orggoogle.com The incorporation of the long, flexible dodecanoate chain could also modify the properties of the cured resin, potentially increasing its flexibility, impact resistance, and hydrophobicity without the use of a non-reactive plasticizer. nih.gov

Table 2: Properties of Common Reactive Diluents

| Reactive Diluent Type | Functional Group(s) | Key Function | Example(s) |

|---|---|---|---|

| Acrylates | Acrylate/Methacrylate | Fast curing, high reactivity | 1,6-Hexanediol Diacrylate (HDDA), Trimethylolpropane triacrylate (TMPTA) researchgate.net |

| Epoxides | Oxirane (Epoxy) | Reduces viscosity in epoxy resins | Aliphatic or aromatic glycidyl (B131873) ethers mdpi.comnih.gov |

| Vinyl Ethers | Vinyl Ether | Cationic UV curing | 2-Ethylhexyl vinyl ether google.com |

The dual functionality of this compound—a reactive styryl group and a plasticizing laurate tail—makes it a candidate for creating toughened, low-VOC polymer systems for coatings, adhesives, and composite materials. mdpi.com

Research on 2-Phenylethyl Dodecanoate in the Context of Essential Oil Components

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their oxygenated derivatives, as well as aromatic compounds. nih.govresearchgate.net These oils are extracted from various plant parts and are the basis for many flavors and fragrances. nih.govnih.gov

While numerous esters, including various dodecanoates, have been identified in essential oils, there is currently no significant scientific literature identifying this compound as a naturally occurring component in plant essences. researchgate.netdiabloanalytical.com Analyses of essential oils from diverse plant species have identified compounds like β-agarofuran, kusunol, and various dodecanoate esters such as isoamyl dodecanoate, but not the specific phenylethenyl ester. researchgate.net The biosynthesis pathways in plants that produce essential oil constituents, such as the mevalonate (B85504) and methylerythritol phosphate (B84403) pathways, primarily generate terpenoids. researchgate.net Aromatic compounds are typically formed via the shikimate pathway. The specific combination of a styryl group and lauric acid to form this ester has not been reported as a product of these natural pathways.

Potential Applications in Lubricant Technology and Oleochemical Derivatives

The field of oleochemicals involves deriving chemicals from natural fats and oils. fosfa.org Dodecanoic (lauric) acid, a primary component of coconut and palm kernel oils, is a major oleochemical feedstock. fosfa.org Esters derived from it, like this compound, are considered oleochemical derivatives and have potential in applications such as lubricants.

In lubricant technology, long-chain esters are widely used as synthetic base oils or as additives to enhance performance. They can provide good thermal stability, lubricity, and biodegradability. The dodecanoate portion of this compound provides the classic long hydrocarbon tail that is beneficial for forming a lubricating film.

Furthermore, the reactive phenylethenyl group offers a unique functionality not found in typical fatty acid esters. This group could potentially be used to graft the molecule onto surfaces or to polymerize in situ under operational stress, forming a durable, renewable anti-wear film. This reactive capability could be an area of research for developing advanced lubricant additives that improve the longevity and efficiency of mechanical systems. This aligns with the broader trend of using bio-based oleochemicals to create high-performance, environmentally friendly industrial products. dnu.dp.ua

Advanced Research on Derivatives and Analogues of 2 Phenylethyl Dodecanoate

Systematic Investigation of Structure-Property Relationships in Dodecanoate (B1226587) Esters

The physical and chemical properties of dodecanoate esters are intrinsically linked to their molecular structure. Researchers have systematically altered components of these esters to understand and predict their behavior, which is crucial for designing materials with specific functionalities.

Key relationships have been identified:

Branching and Steric Hindrance: The introduction of branching in the ester's structure provides steric hindrance around the ester linkage. This branching acts as a physical barrier, impeding the access of water to the reaction site and thereby increasing the hydrolytic stability of the compound. aston-chemicals.com This is a critical factor in developing durable materials for various applications, including lubricants and cosmetics.

Nature of the Hydrophilic Group: In sugar esters, where a sugar molecule serves as the alcohol part, the structure of the sugar headgroup plays a pivotal role. The size and flexibility of the sugar headgroup influence adsorption at interfaces and the formation of micelles. diva-portal.org For instance, studies comparing different sugar-based headgroups have shown significant variations in the surface forces they generate. diva-portal.org

Hydrophile-Lipophile Balance (HLB): While intuitively important, the HLB value, which represents the balance between the hydrophilic and lipophilic portions of the molecule, does not always predictably correlate with certain functional properties like insecticidal activity in sugar esters. nih.gov In some cases, increasing the lipophile chain length was necessary for enhanced activity, contrary to what HLB predictions would suggest. nih.gov

Table 1: Structure-Property Relationships in Various Dodecanoate Esters

| Structural Feature | Property Influenced | Observed Effect | Reference(s) |

|---|---|---|---|

| Increased alkyl chain length | Polarity, Hydrolytic Stability | Decreases polarity, increases stability | aston-chemicals.com |

| Structural Branching | Hydrolytic Stability | Increases stability due to steric hindrance | aston-chemicals.com |

| Sugar Headgroup Flexibility | Interfacial Adsorption, Surface Forces | Increased flexibility affects adsorption behavior | diva-portal.org |

| Acyl Chain Length in Sugar Esters | Critical Micelle Concentration (CMC) | Longer chains lead to lower CMC values | ekb.eg |

Synthesis and Characterization of Branched-Chain Dodecanoate Derivatives

The synthesis of branched-chain dodecanoate derivatives is a key area of research for creating esters with enhanced stability and tailored physical properties, such as lower melting points and improved flow behavior, which are desirable for applications like biolubricants. iastate.edu

A common synthetic strategy involves a two-step, one-pot reaction using epoxidation followed by ring-opening esterification. For example, branched derivatives of jojoba-like esters have been synthesized using this method without the need for a catalyst or solvent in the ring-opening step. acs.org The synthesis of acylated derivatives of castor oil, which contains a hydroxyl group that can be esterified to create branching, has also been achieved using various anhydrides and a DMAP catalyst, resulting in high yields. acs.org

Characterization of these novel branched esters is typically performed using a combination of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the protons and carbons near the ester and branching points. acs.orgacs.org For instance, in the characterization of acylated castor oil derivatives, the disappearance of the CH-OH peak and the appearance of a new peak for -CH-O-CO-R confirms the reaction's success. acs.org

Mass Spectrometry (MS): Mass spectrometry helps in identifying the molecular weight and fragmentation patterns of the synthesized compounds. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups, with the characteristic ester carbonyl stretch being a key indicator of successful synthesis. acs.org

Table 2: Examples of Synthesized Branched-Chain Dodecanoate and Related Esters

| Compound Type | Synthetic Method | Key Properties/Features | Reference(s) |

|---|---|---|---|

| Branched Jojoba-Like Esters | Epoxidation and ring-opening esterification | Crystallization and viscosity are strongly controlled by incremental branching. | acs.org |

| Acylated Castor Oil Derivatives | Acylation with anhydrides (C1-C6) | Good yields (90-96%); evaluated as potential biolubricant base stocks. | acs.org |

| Diol and Diacid Diesters | Esterification with p-toluenesulfonic acid catalyst | Synthesized as potential additives to improve cold flow properties of biodiesel. | researchgate.net |

Exploration of Unsaturated Aliphatic Analogues of Phenylethyl Esters

The introduction of unsaturation into the aliphatic or linker portion of phenylethyl esters, creating analogues like 2-phenylethenyl dodecanoate, is an area of interest for modifying electronic and biological properties. While direct studies on this compound are not abundant, research on similar structures, such as amides and esters of cinnamic acid and its derivatives (which share the phenylethenyl moiety), provides valuable insights.

For example, the synthesis of caffeic acid phenethyl ester (CAPE) analogues and their amide counterparts has been explored. scirp.org These syntheses can be carried out under solvent-free conditions using infrared irradiation, offering a more environmentally friendly approach. scirp.org The combination of a p-coumaroyl group and a phenethyl moiety to form phenethyl p-coumarate has also been reported, with the goal of enhancing anticancer activity. ukm.my

The synthesis of trans-9-(2-phenylethenyl)anthracene via the Wittig reaction is a well-documented process that demonstrates a reliable method for creating a C=C double bond with trans stereoselectivity, linking an aromatic system to another group. wpmucdn.comrsc.org This reaction involves a phosphorus ylide and an aldehyde or ketone, and it could be a potential route for the synthesis of this compound by reacting an appropriate ylide with an aldehyde derived from dodecanoic acid.

Development of Novel Dodecanoate-Based Materials with Tailored Functionalities

The versatility of the dodecanoate structure has led to its incorporation into a variety of advanced materials with tailored functionalities.

Biodegradable Polymers: Poly(glycerol-dodecanoate) (PGD) is a thermosetting polyester (B1180765) synthesized from glycerol (B35011) and dodecanedioic acid (a related dicarboxylic acid). nih.gov This polymer is biodegradable, biocompatible, and exhibits shape-memory properties, making it suitable for medical devices and tissue engineering scaffolds. nih.gov Its glass transition temperature is near body temperature, allowing it to behave as a stiff material at room temperature and a compliant elastic material at body temperature. nih.gov

Antifouling Coatings: Copper dodecanoate has been successfully incorporated as an antifouling pigment in epoxy-based marine coatings. scielo.brresearchgate.net These coatings have shown high antifouling efficiency, comparable to commercial paints, but with a significantly lower release of copper into the marine environment, suggesting a more prolonged and environmentally friendly activity. scielo.br

Nanocomposite Films: Sodium laurate (the sodium salt of dodecanoic acid) has been used to modify TiO₂ nanoparticles. ebi.ac.uk These modified nanoparticles were then incorporated into chitosan/whey protein isolate films, improving the compatibility of the biopolymers and enhancing the mechanical properties (tensile strength and elongation) of the resulting nanocomposite film, which has potential applications in food packaging. ebi.ac.uk

Biolubricants: Various long-chain esters, including those derived from dodecanoic acid, are being investigated as environmentally friendly biolubricants. iastate.edu Their properties, such as viscosity and low-temperature performance, can be tuned through structural modifications like branching. iastate.edu

Table 3: Dodecanoate-Based Materials and Their Applications

| Material | Components | Key Functionality | Application | Reference(s) |

|---|---|---|---|---|

| Poly(Glycerol-Dodecanoate) (PGD) | Glycerol, Dodecanedioic acid | Biodegradable, Biocompatible, Shape-memory | Medical devices, Tissue engineering | nih.gov |

| Antifouling Paint | Epoxy resin, Copper dodecanoate | Antifouling with low biocide release | Marine coatings | scielo.brresearchgate.net |

| Nanocomposite Film | Chitosan, Whey protein, Sodium laurate-modified TiO₂ | Improved mechanical and barrier properties | Food packaging | ebi.ac.uk |

Future Research Directions and Emerging Trends for 2 Phenylethyl Dodecanoate

Integration of 2-Phenylethyl Dodecanoate (B1226587) Research into Sustainable Chemistry Initiatives

There is currently no available information on the integration of 2-phenylethenyl dodecanoate research into sustainable chemistry initiatives.

Advancements in High-Throughput Synthesis and Characterization of Related Esters

Detailed research findings on high-throughput synthesis and characterization methods specifically for this compound are not present in the available literature.

Interdisciplinary Collaborations for Novel Applications of 2-Phenylethyl Dodecanoate

There is no information regarding interdisciplinary collaborations focused on discovering novel applications for this compound.

Computational Design of Enhanced Dodecanoate Ester Analogues

Specific studies on the computational design of enhanced dodecanoate ester analogues related to this compound have not been identified.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Phenylethenyl dodecanoate with high yield and purity?

- Methodological Answer : The synthesis typically involves esterification between dodecanoic acid and 2-phenylethenyl alcohol under acid-catalyzed conditions. Key parameters include:

- Temperature control (60–80°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Purification via silica gel chromatography (hexane:ethyl acetate, 9:1 v/v) to isolate the ester.

Optimization studies suggest molar ratios of 1:1.2 (acid:alcohol) with catalytic p-toluenesulfonic acid (0.5–1 mol%) yield >85% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirms ester linkage (δ 4.1–4.3 ppm for CH2-O) and styrenic protons (δ 6.5–7.5 ppm for vinyl-phenyl groups).

- Gas Chromatography (GC) : Chiral columns (e.g., HP-5 ms) differentiate stereoisomers, as demonstrated for dodecanoate esters .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 340.2 (C20H28O2) and fragmentation patterns validate structure .

Q. What experimental conditions should be maintained when studying the hydrolysis kinetics of this compound?

- Methodological Answer : Standard conditions include:

- pH 7.4 phosphate buffer at 37°C to mimic physiological environments.

- Substrate concentrations ≤10⁻⁴ M to avoid micelle formation.

- Continuous monitoring via UV-Vis spectroscopy (λmax 400 nm for p-nitrophenyl derivatives) or HPLC with C18 columns.

Control experiments must account for autocatalytic effects from liberated dodecanoic acid .

Advanced Research Questions

Q. How can researchers address autocatalytic behavior observed in this compound hydrolysis reactions?

- Methodological Answer : Autocatalysis arises when dodecanoic acid byproducts enhance reaction rates. Strategies include:

- Pre-adding dodecanoic acid (0–4.5×10⁻⁴ M) to establish rate-concentration relationships (linear increase in rate constants observed ).

- Michaelis-Menten kinetics with melittin as a co-catalyst to model enzyme-like behavior.

- Stopped-flow techniques to capture initial rates before autocatalysis dominates .

Q. What computational models effectively predict the aggregation behavior of this compound in solution-phase studies?

- Methodological Answer :

- Molecular Dynamics (MD) : AMBER force fields parameterized for ester aggregates reveal chain-length-dependent clustering (n=11 for dodecanoate).

- Critical Micelle Concentration (CMC) : Determined via surface tension measurements and DFT calculations of molecular packing parameters .

- DLS/SANS : Dynamic light scattering and small-angle neutron scattering quantify aggregate size distributions.

Q. What biological assay designs are appropriate for evaluating this compound's potential therapeutic effects?

- Methodological Answer :

- In vitro neuroprotection : SH-SY5Y cells exposed to oxidative stress (H2O2, 100–500 μM) with compound pretreatment (24h, 1–100 μM). Measure viability via MTT assay.

- LC-MS/MS : Quantify cellular uptake and hydrolysis to active acid forms.

- In vivo models : Dose optimization (0.1–10 mg/kg IP) with pharmacokinetic monitoring of ester hydrolysis .

Q. How should researchers statistically analyze contradictory kinetic data from different experimental setups?

- Methodological Answer :

- Multivariate ANOVA : Assess variables like catalyst concentration (2.5×10⁻⁴–1×10⁻³ M), temperature (±2°C), and detection methods (HPLC vs. spectrophotometry).

- Bootstrap resampling (n=1000 iterations): Quantifies uncertainty in rate constants derived from non-linear regression.

- Principal Component Analysis (PCA) : Identifies experimental outliers in high-dimensional datasets .

Data Contradiction & Validation

Q. How can discrepancies in hydrolysis rates between spectrophotometric and chromatographic methods be resolved?

- Methodological Answer :

- Internal standardization : Use deuterated dodecanoic acid (d23-C12:0) as a spike-in control for LC-MS.

- Cross-validation : Compare initial rates (first 10% reaction) from both methods; deviations >15% indicate instrumental calibration errors.

- Error propagation analysis : Calculate combined uncertainty from absorbance noise (±0.005 AU) and retention time variability (±0.1 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.